

2-Pentanol CAS number and IUPAC name

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Compound of Interest

Compound Name: 2-Pentanol

Cat. No.: B3026449

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An In-depth Technical Guide to **2-Pentanol**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentan-2-ol, a secondary alcohol also known as sec-amyl alcohol, is a versatile organic compound with significant applications across various scientific and industrial sectors. Its utility as a solvent and a chiral intermediate makes it a molecule of interest for researchers, particularly in the fields of organic synthesis and drug development.^{[1][2][3]} This guide provides a comprehensive overview of the chemical and physical properties, synthesis, purification, and analysis of **2-pentanol**, with a focus on its relevance to research and pharmaceutical applications.

IUPAC Name and CAS Number

The nomenclature and identification of chemical compounds are crucial for accurate scientific communication.

- Preferred IUPAC Name: Pentan-2-ol^[1]
- Other Names: **2-Pentanol**, sec-amyl alcohol, methylpropylcarbinol^{[2][4]}
- CAS Number (for the racemic mixture): 6032-29-7^[4]

2-Pentanol is a chiral molecule and exists as two enantiomers:

- (R)-(-)-**2-Pentanol**: CAS Number 31087-44-2[5]
- (S)-(+)-**2-Pentanol**: CAS Number 26184-62-3[6][7]

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of **2-pentanol** is essential for its application in experimental settings. The following tables summarize key quantitative data.

General and Physical Properties

Property	Value
Molecular Formula	C ₅ H ₁₂ O
Molecular Weight	88.15 g/mol [8]
Appearance	Clear, colorless liquid[9]
Odor	Mild green, fusel-oil, fermented, alcoholic[2][9][10]
Boiling Point	118-119 °C[11][12]
Melting Point	-73 °C[10]
Density	0.812 g/mL at 25 °C[11][12]
Refractive Index (n _{20/D})	1.406[11][12]
Water Solubility	16.6 g/100 mL at 20 °C[10]
Vapor Pressure	3 hPa at 20 °C
Flash Point	34 °C (closed cup)[11]
Autoignition Temperature	330 °C

Spectroscopic Data

Spectroscopic data is vital for the identification and characterization of **2-pentanol**.

Spectrum Type	Key Features
^1H NMR (in CDCl_3)	δ ~3.79 ppm (quintet, 1H, CH-OH), ~1.4 ppm (m, 4H, CH_2CH_2), ~1.17 ppm (d, 3H, CH_3CH), ~0.92 ppm (t, 3H, CH_3CH_2)[10]
^{13}C NMR	Predicted peaks in D_2O at approximately 14, 20, 24, 42, and 69 ppm.[13]
Infrared (IR)	Broad peak around 3300 cm^{-1} (O-H stretch), peaks around 2960 cm^{-1} (C-H stretch), and peaks in the fingerprint region that can distinguish it from other pentanol isomers.[14][15][16]
Mass Spectrometry (MS)	Major fragments at m/z 45 (base peak), 59, and 73.[17]

Synthesis and Purification

The synthesis of **2-pentanol** can be achieved through various methods, with distinct protocols for industrial and laboratory scales.

Experimental Protocol: Synthesis

Industrial Production: Hydration of Pentene

A common industrial method for producing **2-pentanol** is the hydration of pentene.[1]

- Reactants: 1-pentene or 2-pentene and water.
- Catalyst: Acid catalyst, such as sulfuric acid.
- Procedure:
 - Pentene is mixed with an excess of water in the presence of an acid catalyst.
 - The mixture is heated under pressure to facilitate the electrophilic addition of water across the double bond.

- The reaction follows Markovnikov's rule, leading to the formation of **2-pentanol** as the major product from 1-pentene. Hydration of 2-pentene will yield a mixture of **2-pentanol** and 3-pentanol.
- The product is then separated from the aqueous phase and unreacted starting materials.

Laboratory Synthesis: Reduction of Methyl n-Propyl Ketone

On a laboratory scale, **2-pentanol** can be prepared by the reduction of methyl n-propyl ketone (2-pentanone).^{[9][18]}

- Reactants: Methyl n-propyl ketone and a reducing agent (e.g., sodium borohydride, lithium aluminum hydride).
- Solvent: An appropriate solvent such as ethanol for NaBH₄ or diethyl ether/THF for LiAlH₄.
- Procedure:
 - Methyl n-propyl ketone is dissolved in the chosen solvent in a reaction flask, often cooled in an ice bath.
 - The reducing agent is added portion-wise to control the reaction rate.
 - The reaction mixture is stirred until the reduction is complete, which can be monitored by techniques like thin-layer chromatography (TLC).
 - The reaction is quenched by the slow addition of water or a dilute acid.
 - The product is extracted with an organic solvent, and the organic layer is washed and dried.
 - The solvent is removed under reduced pressure to yield crude **2-pentanol**.

Experimental Protocol: Purification

Purification of the synthesized **2-pentanol** is crucial to remove impurities and residual reactants.

- Procedure:
 - The crude **2-pentanol** is first refluxed with a drying agent such as calcium oxide (CaO) to remove water.[\[9\]](#)
 - It is then distilled from the drying agent.
 - For higher purity, the distilled **2-pentanol** can be refluxed with magnesium turnings.[\[9\]](#)
 - A final fractional distillation is performed, collecting the fraction boiling at 118-119 °C.[\[9\]](#)

Analytical Methods

The identity and purity of **2-pentanol** are typically confirmed using chromatographic and spectroscopic techniques.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds like **2-pentanol**.[\[11\]](#)

- Instrumentation: A gas chromatograph coupled with a mass spectrometer.
- Column: A suitable capillary column, such as one with a non-polar stationary phase (e.g., DB-5ms). For the separation of enantiomers, a chiral stationary phase like β -cyclodextrin is required.[\[19\]](#)
- Carrier Gas: Helium or hydrogen.
- Sample Preparation: The **2-pentanol** sample is diluted in a suitable solvent (e.g., dichloromethane or methanol).
- Injection: A small volume (e.g., 1 μ L) of the diluted sample is injected into the GC.
- GC Conditions: The oven temperature is programmed to ramp up to ensure the separation of components. A typical program might start at 40°C and increase to 250°C.

- **MS Conditions:** The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of m/z 35-350.
- **Data Analysis:** The retention time of the peak corresponding to **2-pentanol** is used for identification, and the mass spectrum of the peak is compared to a library spectrum for confirmation.

Applications in Research and Drug Development

2-Pentanol serves as a valuable solvent and an intermediate in organic synthesis.^{[2][20]} Its chiral nature makes it particularly useful in the synthesis of enantiomerically pure compounds, which is critical in the pharmaceutical industry.^{[20][21]}

- **As a Solvent:** It can be used as a solvent for various organic reactions and extractions.^[20]
- **As an Intermediate:** It is employed as a starting material or intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.^{[2][20]} For example, it can be used in the synthesis of esters and other alcohol-based compounds.^[2]
- **Chiral Building Block:** The enantiomers of **2-pentanol** are used as chiral starting materials in asymmetric synthesis.^[21]

Biological Activity and Toxicology

While not a primary active pharmaceutical ingredient itself, understanding the biological effects of **2-pentanol** is important for its safe handling and for its potential as a component in formulations.

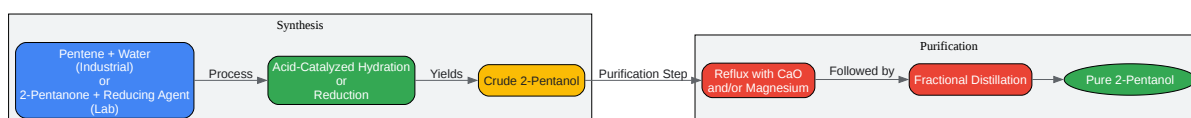
- **Biological Effects:** Studies have shown that pentanol can affect bacterial surface structures and may have a role in modulating cancer cell metabolism.^{[22][23]}
- **Toxicology:** **2-Pentanol** is considered moderately toxic by ingestion and can cause irritation to the skin, eyes, and respiratory tract.^{[8][24]} The oral LD50 in rats is reported to be 1470 mg/kg.^[8]

Safety and Handling

- Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[24]
- Storage: Store in a cool, dry, and well-ventilated place away from heat and open flames.[2] It is a flammable liquid.[24]

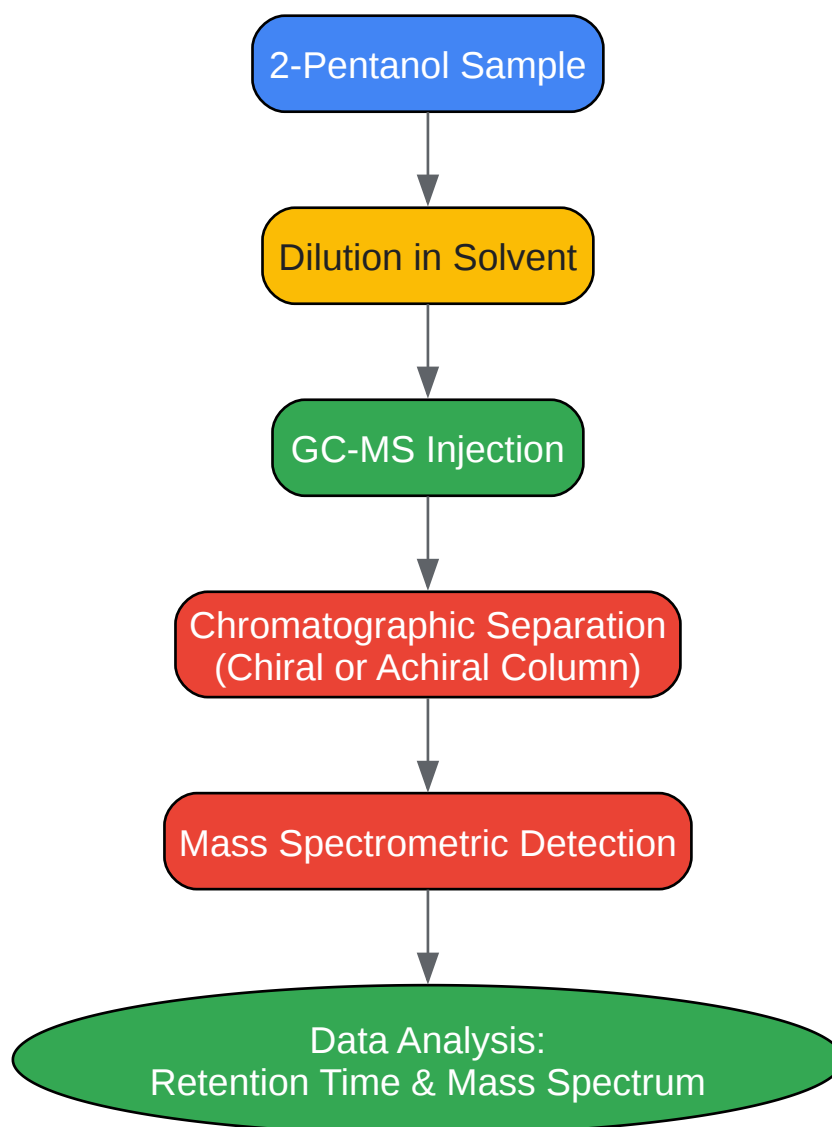
Workflow and Pathway Diagrams

To visualize the processes discussed, the following diagrams are provided in the DOT language.



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Caption: Synthesis and purification workflow for **2-Pentanol**.



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Caption: Analytical workflow for **2-Pentanol** using GC-MS.

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References

- 1. 2-Pentanol - Wikipedia [en.wikipedia.org]

- 2. 2-pentanol | 6032-29-7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 3. 2-Pentanol | 6032-29-7 [chemicalbook.com]
- 4. hmdb.ca [hmdb.ca]
- 5. (R)-(-)-2-Pentanol [webbook.nist.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. (S)-(+)-2-Pentanol [webbook.nist.gov]
- 8. home.miracosta.edu [home.miracosta.edu]
- 9. 2-Pentanol CAS#: 6032-29-7 [m.chemicalbook.com]
- 10. 2-Pentanol(6032-29-7) 1H NMR spectrum [chemicalbook.com]
- 11. 2-Pentanol analytical standard 6032-29-7 [sigmaaldrich.com]
- 12. chembk.com [chembk.com]
- 13. hmdb.ca [hmdb.ca]
- 14. homework.study.com [homework.study.com]
- 15. 2-Pentanol(6032-29-7) IR Spectrum [chemicalbook.com]
- 16. 2-Pentanol [webbook.nist.gov]
- 17. 2-Pentanol | C₅H₁₂O | CID 22386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. 2-Pentanol synthesis - chemicalbook [chemicalbook.com]
- 19. mdpi.com [mdpi.com]
- 20. chemimpex.com [chemimpex.com]
- 21. synthesiswithcatalysts.com [synthesiswithcatalysts.com]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. ICSC 1428 - 2-PENTANOL (RACEMIC MIXTURE) [inchem.org]
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